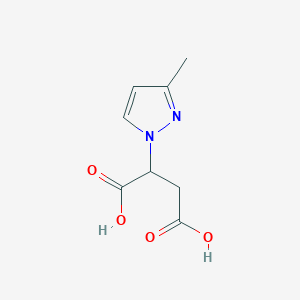

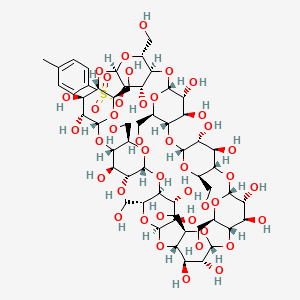

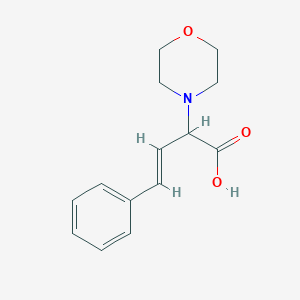

![molecular formula C17H19N3O B3023191 N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine CAS No. 1089343-45-2](/img/structure/B3023191.png)

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine

Overview

Description

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine, abbreviated as MIPA, is a novel compound that has been studied for its potential applications in scientific research. MIPA is a derivative of indole, a heterocyclic aromatic compound with a benzene ring and a pyridine ring. It is an aromatic amine that has been found to possess a wide range of biological activities, such as anti-inflammatory and antioxidant effects. In

Scientific Research Applications

Heterocyclic N-Oxide Derivatives in Drug Development and Organic Synthesis

Heterocyclic N-oxide molecules, similar in structure to the compound , are crucial in organic synthesis, catalysis, and drug applications. They serve as versatile synthetic intermediates with biological significance, exhibiting anticancer, antibacterial, and anti-inflammatory activities. Their importance in forming metal complexes and designing catalysts for asymmetric synthesis has been highlighted, presenting a pathway for advanced chemistry and medicinal applications (Li et al., 2019).

Arylmethylidenefuranones: Reactivity with Nucleophiles

The reactivity of arylmethylidene derivatives of furanones with various nucleophiles, including N-nucleophilic agents, offers a route to synthesize a wide range of compounds such as amides, pyrrolones, and benzofurans. This reactivity pattern might be relevant for functionalizing or modifying compounds related to N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine, expanding their application in medicinal chemistry and organic synthesis (Kamneva et al., 2018).

Biogenic Amines: Role in Health and Disease

Biogenic amines, structurally related to indole derivatives, play significant roles in physiological processes and diseases. They are involved in the reduction of oxidative stress, where compounds like melatonin and its metabolites act as efficient scavengers of free radicals. This antioxidant capacity is crucial for protecting cellular components against oxidative damage, suggesting potential therapeutic applications for structurally related compounds in neurodegenerative diseases and other conditions associated with oxidative stress (Reiter et al., 2008).

Nitrogen-Containing Compounds from Microalgal Biomass

The synthesis of nitrogen-containing compounds (NCCs), such as those derived from microalgal biomass through pyrolysis, highlights the potential of using nitrogen-rich organic frameworks for biochemical and biomedical applications. This includes the production of compounds like indole, pyridine, and amides, demonstrating the versatility of nitrogen-containing frameworks in synthesizing a range of bioactive molecules with potential drug development applications (Yu et al., 2018).

Advanced Oxidation Processes for Environmental Remediation

Nitrogen-containing hazardous compounds, including amines and dyes, present in water sources can be effectively degraded using advanced oxidation processes (AOPs). This research underscores the importance of nitrogen-based compounds in environmental science and their potential for contributing to the development of cleaner and more efficient water treatment technologies (Bhat & Gogate, 2021).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . This suggests that “N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine”, as an indole derivative, could also have potential applications in the future, although specific studies would be needed to confirm this.

Mechanism of Action

Target of Action

It is known that indole derivatives often interact with various receptors and enzymes in the body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

properties

IUPAC Name |

2-(5-methoxy-3H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-21-15-4-5-17-16(9-15)14(12-20-17)6-8-19-11-13-3-2-7-18-10-13/h2-5,7,9-10,12,14,19H,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUIMNQAXGEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC2CCNCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)